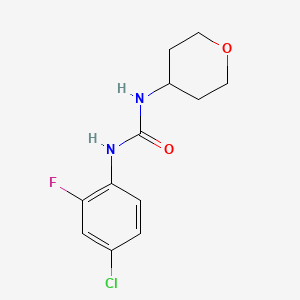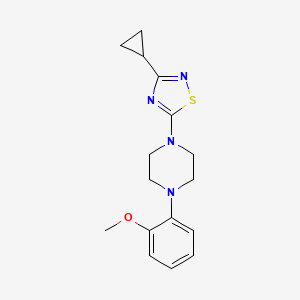![molecular formula C16H19FN4 B12240067 4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240067.png)
4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include ethyl pyrimidine and 2-fluorophenyl piperazine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorophenyl group.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrimidine ring.
Scientific Research Applications
4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine involves:
Inhibition of ER Stress and Apoptosis: The compound reduces the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Pathway: It inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects.
ENT Inhibition: As an ENT inhibitor, it selectively targets ENT2 over ENT1, affecting nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an ENT inhibitor but shows higher selectivity for ENT2.
2-(4-phenylpiperazin-1-yl)pyrimidine: Another pyrimidine derivative with potential biological activities.
Uniqueness
4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine stands out due to its specific combination of neuroprotective, anti-inflammatory, and ENT inhibitory properties. Its selective inhibition of ENT2 makes it a valuable compound for further research in pharmacology and medicinal chemistry.
Properties
Molecular Formula |
C16H19FN4 |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
4-ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H19FN4/c1-2-13-11-16(19-12-18-13)21-9-7-20(8-10-21)15-6-4-3-5-14(15)17/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
BQHXNPMFBKIKES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239989.png)
![4-methoxy-N,3-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240004.png)

![2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12240014.png)
![4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B12240017.png)
![N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12240019.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B12240022.png)
![5-Fluoro-2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12240029.png)
![4-Tert-butyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240042.png)
![4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12240045.png)
![6,7-Dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240046.png)
![5-(pyrimidin-2-yl)-N-[4-(trifluoromethyl)phenyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240065.png)

![3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12240084.png)
